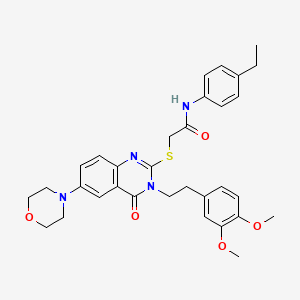

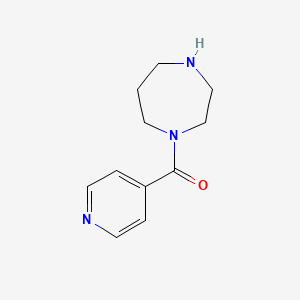

N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)-4-methylbenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Catalyst Efficiency in Organic Synthesis

Imidazol-2-ylidenes, belonging to the family of N-heterocyclic carbenes (NHCs), are recognized for their efficiency as catalysts in transesterification and acylation reactions involving esters and alcohols. These reactions are facilitated by low catalyst loadings of aryl- or alkyl-substituted NHC catalysts, leading to the efficient formation of corresponding esters at room temperature. This catalytic activity opens up possibilities for the application of such compounds in the synthesis of biodiesel and other ester-based compounds, showcasing their significance in green chemistry and sustainable processes (Grasa et al., 2003).

Antihypertensive Drug Development

Research on N-(biphenylylmethyl)imidazoles, a related chemical family, has led to the discovery of potent, orally active antihypertensive drugs. These compounds exhibit significant angiotensin II receptor antagonistic properties, contributing to the development of new therapeutic agents for hypertension management. This demonstrates the potential of utilizing N-heterocyclic carbene and imidazole derivatives in medicinal chemistry for creating life-saving medications (Carini et al., 1991).

Polymer Synthesis and Characterization

The synthesis of novel aromatic polyimides using diamines derived from imidazole compounds underscores the importance of such chemicals in the creation of high-performance materials. These polymers exhibit excellent solubility in organic solvents and display high thermal stability, making them suitable for advanced applications in electronics, aerospace, and other high-technology fields (Butt et al., 2005).

Photochromic Material Development

The study of 1,2-Bis(benzo[b]thiophen-3-yl)ethene derivatives, which show thermally irreversible and fatigue-resistant photochromic properties, highlights the potential of imidazole and its derivatives in the development of photochromic materials. These materials have applications in smart windows, optical data storage, and photo-switchable devices, indicating the versatility of N-heterocyclic carbene derivatives in material science (Uchida et al., 1990).

Mécanisme D'action

Propriétés

IUPAC Name |

N-[2-[[5-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl]ethyl]-4-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClN3OS/c1-13-2-4-15(5-3-13)18(24)21-10-11-25-19-22-12-17(23-19)14-6-8-16(20)9-7-14/h2-9,12H,10-11H2,1H3,(H,21,24)(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOZHOODXSSGRNF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NCCSC2=NC=C(N2)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

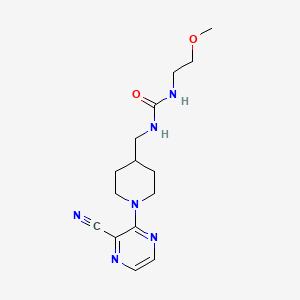

![1,3-dibromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine](/img/structure/B2593969.png)

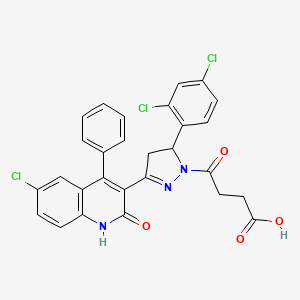

![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide](/img/structure/B2593974.png)

![3-[5-(4-Fluoro-phenyl)-furan-2-yl]-propionic acid](/img/structure/B2593976.png)

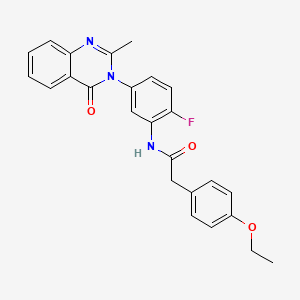

![1-[4-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidine-1-carbonyl]phenyl]pyrrolidine-2,5-dione](/img/structure/B2593977.png)